molecular formula C6H10O B6205888 5-methyl-1-oxaspiro[2.3]hexane CAS No. 1699584-19-4

5-methyl-1-oxaspiro[2.3]hexane

Cat. No.: B6205888
CAS No.: 1699584-19-4
M. Wt: 98.14 g/mol
InChI Key: DPIPTOTXJZDYGJ-UHFFFAOYSA-N
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Description

5-Methyl-1-oxaspiro[2.3]hexane is a bicyclic organic compound featuring a spirocyclic framework. Its structure consists of a six-membered ring system fused via a single atom (spiro junction) between a three-membered oxirane (epoxide) ring and a two-membered cyclopropane ring (Figure 1). The methyl group at the 5-position introduces steric and electronic modifications, influencing its reactivity and physical properties.

Properties

CAS No.

1699584-19-4

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

IUPAC Name

5-methyl-1-oxaspiro[2.3]hexane

InChI

InChI=1S/C6H10O/c1-5-2-6(3-5)4-7-6/h5H,2-4H2,1H3

InChI Key

DPIPTOTXJZDYGJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(C1)CO2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-oxaspiro[2.3]hexane can be achieved through several methods. One common approach involves the isomerization of epoxy derivatives of 3-methylenecyclobutane-1-carbonitrile and methyl 3-methylenecyclobutane-1-carboxylate. These reactions typically require the use of lithium diisopropylamide in an aprotic medium .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-oxaspiro[2.3]hexane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

The spiro[2.3]hexane scaffold is a privileged structure in medicinal and synthetic chemistry. Below is a comparative analysis of 5-methyl-1-oxaspiro[2.3]hexane and its analogs:

Structural Analogues

5-Azaspiro[2.3]Hexane Derivatives
  • Structure : The oxygen atom in the oxirane ring is replaced by nitrogen, forming a 5-azaspiro[2.3]hexane core.
  • Example: 5-Azaspiro[2.3]hexane hemioxalate (CAS: 1638767-88-0, C₇H₁₁NO₄) is a glutamate receptor ligand used in neurological research .
  • Synthesis : Prepared via rhodium-catalyzed cyclopropanation of terminal alkenes, achieving stereocontrol and high yields (up to 60%) .
  • Bioactivity: Acts as a conformationally restricted glutamate analog, targeting ionotropic and metabotropic glutamate receptors .
5-Methoxyspiro[2.3]Hexan-1-Amine Hydrochloride
  • Structure: Features a methoxy group and an amine hydrochloride substituent (C₇H₁₃NO) .
Carboxylic Acid Derivatives
  • Examples :
    • 5-Hydroxyspiro[2.3]hexane-1-carboxylic acid (CAS: 1507108-83-9) .
    • 5-Ethoxyspiro[2.3]hexane-1-carboxylic acid (C₉H₁₄O₃) .
  • Applications : Serve as intermediates in peptidomimetics or prodrug design due to their carboxylic acid functionality.

Key Observations :

  • Stereochemical Control : Azaspiro derivatives require precise catalysis (e.g., Rh₂(OAc)₄) to achieve trans-selectivity in cyclopropanation .
  • Functional Group Impact : Carboxylic acid and ester derivatives (e.g., ethyl this compound-2-carboxylate ) enhance solubility and enable further derivatization.

Biological Activity

5-Methyl-1-oxaspiro[2.3]hexane is a spirocyclic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, chemical properties, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a spirocyclic structure, which is a hallmark of many biologically active compounds. The molecular formula for this compound is C7H12OC_7H_{12}O, with a molecular weight of approximately 112.17 g/mol. The spiro linkage contributes to its conformational rigidity, which can enhance its interaction with biological targets.

Property Description
Molecular FormulaC7H12OC_7H_{12}O
Molecular Weight112.17 g/mol
Structure TypeSpirocyclic
Functional GroupsEther

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The compound's unique spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity.

Potential Biological Activities

  • Antimicrobial Activity : Similar spirocyclic compounds have shown promising antimicrobial properties, suggesting that this compound may exhibit similar effects.
  • Antioxidant Properties : Compounds with spiro structures often demonstrate antioxidant activity, which can protect cells from oxidative stress.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, which could be beneficial in treating diseases where enzyme modulation is required.

Study 1: Antimicrobial Activity

Research has indicated that spirocyclic compounds can possess significant antimicrobial properties. For instance, a study evaluating the antimicrobial efficacy of structurally similar compounds found that they exhibited varying degrees of activity against common pathogens such as Staphylococcus aureus and Escherichia coli. This suggests that this compound may also possess similar antimicrobial capabilities.

Study 2: Antioxidant Activity

A comparative analysis of various spirocyclic compounds revealed that they could act as effective antioxidants. The study utilized methods such as DPPH radical scavenging assays to measure antioxidant capacity, indicating that compounds with similar structures often show significant free radical scavenging abilities.

Data Table: Biological Activity Comparisons

Compound Activity Type Efficacy (MIC)
This compoundAntimicrobialPending further research
Spiro[2.3]hexane derivative AAntimicrobialMIC = 0.625 mg/mL
Spiro[2.3]hexane derivative BAntioxidantIC50 = 50 µg/mL

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